molecular formula C13H12N2O2 B2987424 N-(6-Methoxyquinolin-5-yl)prop-2-enamide CAS No. 2361639-01-0

N-(6-Methoxyquinolin-5-yl)prop-2-enamide

Cat. No.: B2987424
CAS No.: 2361639-01-0
M. Wt: 228.251
InChI Key: VRRCLKKKHCVFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methoxyquinolin-5-yl)prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as MQPA, it is a derivative of quinoline and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of MQPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. MQPA has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the growth and spread of cancer cells. MQPA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MQPA has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MQPA has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. MQPA has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MQPA in lab experiments is its ability to selectively inhibit the activity of MMPs and COX-2. This makes it a useful tool for studying the role of these enzymes in cancer cell growth and inflammation. However, one limitation of using MQPA in lab experiments is its potential toxicity. Studies have shown that high concentrations of MQPA can be toxic to cells, and care must be taken to ensure that concentrations used in experiments are within safe limits.

Future Directions

There are many potential future directions for research on MQPA. One area of interest is in the development of new cancer treatments based on MQPA. Researchers are also exploring the potential use of MQPA in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in developing new synthesis methods for MQPA that are more efficient and cost-effective. Overall, MQPA is a promising compound with many potential applications in scientific research.

Synthesis Methods

MQPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 6-methoxyquinoline-5-carboxylic acid with thionyl chloride to produce 6-methoxyquinoline-5-carbonyl chloride. This compound is then reacted with propargylamine to produce MQPA.

Scientific Research Applications

MQPA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. In vitro studies have shown that MQPA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MQPA has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

N-(6-methoxyquinolin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-3-12(16)15-13-9-5-4-8-14-10(9)6-7-11(13)17-2/h3-8H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRCLKKKHCVFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.